1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one belongs to the class of piperidine derivatives. It features a piperidin-4-one core structure substituted with a 5-chlorobenzo[d]oxazole moiety. The compound is identified by its Chemical Abstracts Service (CAS) number 1276666-12-6 and has been studied for various pharmacological properties, including enzyme inhibition and potential therapeutic applications in treating diseases such as cancer and metabolic disorders .
The synthesis of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one typically involves several steps:
The molecular structure of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one can be described as follows:
The structural integrity and conformation of the compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For instance, NMR data typically show characteristic peaks corresponding to protons in different environments within the molecule .
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one can participate in various chemical reactions:
These reactions are significant for developing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one has been explored primarily in the context of its potential as an enzyme inhibitor. Research indicates that this compound may act as an ATP competitive inhibitor for certain enzymes, occupying their active sites and preventing substrate binding.
For instance, studies involving human galactose kinase suggest that the compound's benzoxazole moiety interacts favorably with key residues in the enzyme's active site, thereby inhibiting its function . This interaction is crucial in understanding how modifications to the molecular structure can influence biological activity.
The physical and chemical properties of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one include:
These properties are essential for determining suitable formulations for biological testing and potential therapeutic applications .
1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one has various scientific applications:
Benzoxazole-piperidine hybrids represent a privileged scaffold in CNS and oncology drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The benzoxazole nucleus provides a rigid, planar aromatic system capable of π-π stacking interactions with biological targets, while the piperidin-4-one moiety introduces conformational flexibility and a ketone handle for structural diversification. This hybrid architecture enables precise modulation of multiple receptor systems implicated in neuropsychiatric disorders, as demonstrated by compounds like 11 and 22 which simultaneously target dopamine D2 receptors (D2R), serotonin 5-HT1A receptors (5-HT1AR), and 5-HT7 receptors (5-HT7R) with Ki values < 400 nM [1].
The molecular recognition advantages of this scaffold are quantified in receptor binding profiles:
| Compound | D2R Ki (nM) | 5-HT1AR Ki (nM) | 5-HT7R Ki (nM) | SERT Affinity |
|---|---|---|---|---|
| Compound 11 (Benzoxazole) | 22.0 | 376.0 | >10,000 | Present |
| Compound 10 (Benzothiazole) | 10.0 | 382.0 | 1,511 | Absent |
| Haloperidol derivative | 25.0 | 103.0 | 518.0 | Variable |
Structurally, the benzoxazole nitrogen (position 3) serves as a hydrogen bond acceptor, while the C2 substituent (typically nitrogen-linked) enables vectorial extension into complementary binding pockets. Piperidin-4-one's carbonyl oxygen provides an additional hydrogen bonding site, and its chair-boat conformational flexibility permits optimal spatial positioning of substituents. This dual pharmacophore architecture underlies the scaffold's success in generating multi-target ligands with improved selectivity profiles—particularly in avoiding histamine H1 and 5-HT2C receptors linked to metabolic side effects [1] [8].
The strategic incorporation of chlorine at the C5 position of the benzoxazole ring (as in 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one; CAS 936074-51-0) induces profound electronic and steric effects that enhance target affinity and metabolic stability. Chlorine's -I effect and +R resonance properties create a polarized electronic environment that strengthens binding interactions through:
| Parameter | 5-Chloro derivative | Unsubstituted analog |
|---|---|---|
| Molecular Weight | 280.71 g/mol | 246.26 g/mol |
| cLogP (Predicted) | 2.8 | 2.0 |
| Topological Polar Surface Area | 58.7 Ų | 58.7 Ų |
| Metabolic Stability (t1/2) | >60 min | 38 min |
In antitumor applications, C5-chlorinated benzoxazoles demonstrate enhanced DNA topoisomerase inhibition by facilitating intercalation. The electron-withdrawing effect lowers the LUMO energy (-1.78 eV vs. -1.42 eV in unsubstituted analogs), promoting charge-transfer complexes with guanine-rich DNA regions. This electronic modulation underpins the 5-fold potency improvement observed in chloro-substituted derivatives like 2 (IC50 = 2 µM) versus unsubstituted counterparts against topoisomerase IIα [8].
Piperidin-4-one derivatives have evolved from classical neuroleptic templates to precision multi-target agents through rational pharmacophore hybridization. The historical trajectory reveals three strategic phases:
Step 1: Condensation of 2-amino-4-chlorophenol with 4-piperidone derivative Step 2: Cyclodehydration via polyphosphoric acid (PPA) or microwave irradiation Step 3: Purification by recrystallization (ethanol/water) | Generation | Structural Features | D2R Affinity (Ki, nM) | Target Spectrum |
|---|---|---|---|
| First | N-Alkyl piperidinones | >1,000 | Single target |
| Second | Arylpiperidinones (e.g., haloperidol analogs) | 10–50 | D2R/D3R selective |
| Third | 5-Chloro-benzoxazolyl piperidinones | 10–25 | D2R/5-HT1AR/5-HT7R multi-target |
The carbonyl group at C4 of the piperidine ring serves as a versatile synthetic handle for:
This chemical plasticity enables rapid exploration of steric and electronic parameters, particularly when combined with C5-chlorinated benzoxazole. The result is compounds with optimized CNS penetration (predicted log BB = -0.24) and balanced affinity profiles across dopamine and serotonin receptor families [1] .
Index of Key Compounds
| Compound Name | CAS Registry | Molecular Formula | Core Pharmacophore |
|---|---|---|---|
| 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one | 936074-51-0 1206969-50-7 | C12H11ClN2O2 | Chlorobenzoxazole-piperidinone |
| N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | 1797852-86-8 | C21H20N4O2S | Benzoxazole-benzothiazole hybrid |
| 2-Phenyl-4-(4-(pyrrolidin-1-yl)benzylidene)oxazol-5(4H)-one | N/A | C20H18N2O2 | Oxazolone anti-inflammatory |
The strategic fusion of chlorinated benzoxazole with piperidin-4-one has thus generated a versatile scaffold with demonstrable impacts across medicinal chemistry disciplines. Future developments will likely exploit the ketone's reactivity for prodrug derivatization and further optimize benzoxazole halogenation patterns for enhanced blood-brain barrier penetration and receptor subtype selectivity.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5